Cas no 53297-70-4 (4-Amino-3-methylbenzenesulfonamide)

4-Amino-3-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-methylbenzenesulfonamide
- 3-Methyl-4-aminobenzensulfonamide
- 4-Amino-3-methylbenzenesulphonamide
- 4-Amino-3-Methylbenzensulfonamide
- 3-Methyl-4-aminobenzenesulfonamide
- 4-Amino-3-methyl-Benzenesulfonamide
- Benzenesulfonamide, 4-amino-3-methyl-
- 4-amino-3-methylbenzene-1-sulfonamide
- 2-methyl-4-sulfamoylaniline
- 2-methyl-4-sulphamoylaniline
- IGQGXIVCGKMRAM-UHFFFAOYSA-N
- 4-Amino-3-methylbenzen
- TS-00232
- AKOS010017008
- MFCD00466840
- 4-amino-3-methylbenzenesulfonamide, AldrichCPR
- DTXSID40201418
- AMY23269
- CS-W022072
- AC-16754
- FT-0640144
- SCHEMBL878966
- L-Asparticaciddimethyl esterhydrochloride
- SY109702
- 53297-70-4
- EN300-45420
- 4-Amino-3-Methyl Benzenesulfonamide
- A18854
- 252562-03-1
- DS-0092
-
- MDL: MFCD00466840
- インチ: 1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11)
- InChIKey: IGQGXIVCGKMRAM-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])N([H])[H])(N([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 186.04600
- どういたいしつりょう: 186.046
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 94.6
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.359
- ゆうかいてん: 158-161°C
- ふってん: 409.3°C at 760 mmHg
- フラッシュポイント: 201.3°C
- 屈折率: 1.609
- PSA: 94.56000
- LogP: 2.58690
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-Amino-3-methylbenzenesulfonamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S22; S26; S36/37/39
-
危険物標識:
- リスク用語:R20/21/22
- ちょぞうじょうけん:Store at room temperature
4-Amino-3-methylbenzenesulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
4-Amino-3-methylbenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM253466-10g |
4-Amino-3-methylbenzenesulfonamide |
53297-70-4 | 95+% | 10g |
$330 | 2022-06-11 | |
Apollo Scientific | OR1516-1g |
4-Amino-3-methylbenzenesulphonamide |
53297-70-4 | 95% | 1g |
£43.00 | 2023-09-01 | |
Enamine | EN300-45420-10.0g |
4-amino-3-methylbenzene-1-sulfonamide |
53297-70-4 | 95% | 10g |
$276.0 | 2023-06-04 | |
eNovation Chemicals LLC | D960995-10g |
Benzenesulfonamide, 4-amino-3-methyl- |
53297-70-4 | 97% | 10g |
$340 | 2024-06-06 | |
abcr | AB234977-10 g |
4-Amino-3-methylbenzenesulphonamide, 95%; . |
53297-70-4 | 95% | 10g |
€475.20 | 2023-04-27 | |
Chemenu | CM253466-1g |
4-Amino-3-methylbenzenesulfonamide |
53297-70-4 | 95+% | 1g |
$73 | 2022-06-11 | |
eNovation Chemicals LLC | Y0980241-25g |
4-Amino-3-methylbenzenesulfonamide |
53297-70-4 | 95% | 25g |
$760 | 2024-08-02 | |
Enamine | EN300-45420-0.5g |
4-amino-3-methylbenzene-1-sulfonamide |
53297-70-4 | 95% | 0.5g |
$46.0 | 2023-06-04 | |
Chemenu | CM253466-5g |
4-Amino-3-methylbenzenesulfonamide |
53297-70-4 | 95+% | 5g |
$188 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS036-1g |
4-Amino-3-methylbenzenesulfonamide |
53297-70-4 | 97% | 1g |
¥536.0 | 2022-06-10 |
4-Amino-3-methylbenzenesulfonamide 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
4-Amino-3-methylbenzenesulfonamideに関する追加情報
Introduction to 4-Amino-3-methylbenzenesulfonamide (CAS No. 53297-70-4)
4-Amino-3-methylbenzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 53297-70-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This sulfonamide derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive investigation in drug discovery and development.
The molecular structure of 4-Amino-3-methylbenzenesulfonamide consists of a benzene ring substituted with an amino group at the 4-position and a sulfonamide moiety at the 3-position, further enhanced by a methyl group at the 3-position. This specific arrangement imparts distinct chemical and pharmacological properties, positioning it as a valuable scaffold for designing novel therapeutic agents.
In recent years, sulfonamide derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both amino and sulfonamide functional groups in 4-Amino-3-methylbenzenesulfonamide suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for modulating disease pathways. This dual functionality has opened up avenues for exploring its efficacy in treating various medical conditions.
One of the most compelling aspects of 4-Amino-3-methylbenzenesulfonamide is its role in the development of targeted therapies. Researchers have been particularly interested in its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have indicated that sulfonamide compounds can interfere with the activity of tyrosine kinases, which are pivotal in signal transduction pathways that drive tumor growth. The structural features of 4-Amino-3-methylbenzenesulfonamide make it a promising candidate for designing inhibitors that selectively target these enzymes without affecting normal cellular processes.
Furthermore, the compound's potential application in treating inflammatory diseases has also been explored. Sulfonamides are known to exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. The unique structural configuration of 4-Amino-3-methylbenzenesulfonamide may enhance its ability to interact with inflammatory pathways, offering a new therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-Amino-3-methylbenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. These synthetic strategies not only highlight the compound's complexity but also underscore the importance of skilled chemists in developing efficient synthetic routes for pharmaceutical intermediates.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Amino-3-methylbenzenesulfonamide's pharmacological properties. Molecular docking studies have been conducted to predict its binding affinity to various biological targets, providing insights into its potential therapeutic applications. These computational approaches complement experimental investigations by offering rapid and cost-effective screening of drug-like compounds.
The safety profile of 4-Amino-3-methylbenzenesulfonamide is another critical aspect that has been thoroughly evaluated. Preclinical studies have assessed its toxicity, solubility, and metabolic stability, providing essential data for determining its suitability for further clinical development. The compound has demonstrated moderate solubility in water and organic solvents, which is favorable for formulation into various dosage forms.
In conclusion, 4-Amino-3-methylbenzenesulfonamide (CAS No. 53297-70-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for drug discovery efforts aimed at treating cancer, inflammation, and other diseases. As research continues to uncover new therapeutic applications, this sulfonamide derivative is poised to play a crucial role in the development of next-generation medications.
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